Metobromuron

Regulatory science Crop protection Potato herbicides

Linuron's EU non-renewal has created a critical regulatory gap in potato and horticultural weed control, while generic phenylurea substitution fails due to divergent soil behavior and toxicity profiles. Metobromuron addresses these specific pain points: • Brominated phenyl ring confers higher soil retention vs. chlorinated analogs (Koc 184 mL/g), reducing groundwater leaching risk. • 115-fold lower NDMA formation potential (0.004% molar conversion) vs. diuron (0.46%)-critical for watershed-safe procurement. • EU-approved under EC 1107/2009 (extended to 31.05.2027); no buffer zone or potato varietal restrictions, simplifying field integration.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
CAS No. 3060-89-7
Cat. No. B166326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetobromuron
CAS3060-89-7
Synonyms3-(p-bromophenyl)-1-methoxy-1-methylurea
metobromuron
Patoran
Molecular FormulaC9H11BrN2O2
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCN(C(=O)NC1=CC=C(C=C1)Br)OC
InChIInChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
InChIKeyWLFDQEVORAMCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIN WATER: 320 PPM AT 20 °C;  SOL IN METHANOL, ETHANOL, ACETONE, CHLOROFORM
At 20 °C, in water 0.88 mg/100 g;  in acetone more than 100 g/100 g;  in ethanol 18.2 g/100 g;  in chloroform 62.5 g/100 g

Structure & Identifiers


Interactive Chemical Structure Model





Metobromuron Procurement Guide


Metobromuron is a phenylurea herbicide introduced by Ciba in the mid-1960s, acting as a photosynthetic electron transport inhibitor at photosystem II [1]. With a molecular formula of C₉H₁₁BrN₂O₂ (MW 259.10) and a logP of 2.41, it occupies a distinct intermediate position in the phenylurea class: it is a monohalogenated (brominated) compound, differentiating it from dihalogenated analogs such as diuron and linuron, and from non-halogenated or chlorinated monohalogenated counterparts [2]. Approved under EU Regulation EC 1107/2009 (Commission Implementing Regulation (EU) No 890/2014), metobromuron is currently authorized for use in potatoes, soybeans, sunflowers, tomatoes, tobacco, and beans [3][4].

Class Phenylurea herbicide; monobrominated analog
Model Environmental fate, soil mobility, and weed control research
Context Reported EU-authorized active substance; linuron-replacement research

Why Metobromuron Cannot Be Replaced


The phenylurea herbicide class encompasses compounds with widely divergent physicochemical properties, environmental fate profiles, and regulatory statuses that preclude simple generic substitution [1]. Metobromuron's brominated phenyl ring confers distinct soil retention and leaching behavior compared to chlorinated analogs: in calcareous soil column studies, brominated phenylureas exhibit higher soil retention than their chlorinated counterparts with the same number of halogen atoms, directly affecting groundwater leaching risk [2]. Furthermore, linuron's EU non-renewal due to endocrine-disrupting properties and developmental toxicity has created a specific regulatory gap that metobromuron—approved under EC 1107/2009 without the same developmental toxicity classification—now fills in potato and horticultural crop production [3][4]. Water solubility differences (330 mg/L for metobromuron vs. 75 mg/L for linuron vs. 42 mg/L for diuron) translate directly into differential efficacy under varying soil moisture conditions, making substitution without agronomic adjustment ineffective [5].

Metobromuron
Monobrominated; water solubility 330 mg/L; Koc ~184 mL/g
Distinct soil retention and nitrosamine formation profile. EU regulatory status differs from withdrawn analogs.
Linuron / Diuron
Dichlorinated; lower solubility, higher soil adsorption
Linuron not renewed in EU due to developmental toxicity concerns. Diuron poses higher NDMA formation risk. May not transfer directly.
Other Phenylureas
Fenuron, monuron, fluometuron
Higher leaching or nitrosamine risk; regulatory status differs. Halogen type and count significantly shift environmental behavior.
Aclonifen
Diphenyl ether; much lower soil mobility
Leaching depth and dissipation half-life differ markedly. Requires site-specific groundwater risk review.

Metobromuron Comparative Evidence


EU Regulatory Approval as Linuron Replacement

Metobromuron gained EU approval under Commission Implementing Regulation (EU) No 890/2014, with authorization valid from 1 January 2015 to 31 December 2024, whereas linuron's EU authorization was not renewed following concerns over developmental toxicity (teratogenic abnormalities in experimental animals) and anti-androgenic potential [1][2]. In UK AHDB-funded SCEPTREplus trials, metobromuron was demonstrated to be the primary chemical replacement for linuron in potato weed control programs, providing similar levels of weed control with no buffer zone requirements and no varietal restrictions [3]. Unlike linuron—which was a mainstay of 65% of UK ware potato crops—metobromuron does not have the developmental toxicity classification that led to linuron's withdrawal [2][4].

EU Authorization vs. Linuron
Head-to-head
Metobromuron approved under EC 1107/2009 (2015–2024); linuron withdrawn due to developmental toxicity concerns.
Regulatory context may affect research material availability and field-study design.
EU plant protection regulation framework; UK SCEPTREplus trial context.
Regulatory science Crop protection Potato herbicides

Nitrosamine Formation vs. Diuron

In a head-to-head study of five phenylurea herbicides under standardized chlorination/chloramination conditions, metobromuron demonstrated the second-lowest N-nitrosodimethylamine (NDMA) molar conversion rate at 0.004%, compared to 0.46% for diuron (a 115-fold difference) and 0.99% for fluometuron (a 248-fold difference) [1]. Only linuron had a lower conversion (0.003%), but linuron's regulatory withdrawal makes this comparator commercially unavailable in the EU. The rank order for maximum nitrosamine conversion was: fluometuron (0.99%) > diuron (0.46%) > propanil (0.005%) > metobromuron (0.004%) > linuron (0.003%), with NDMA formation being most pronounced at pH 8 under dichloramination conditions [1].

NDMA Formation vs. Diuron
Head-to-head
Metobromuron 0.004% molar conversion; diuron 0.46% (115-fold higher); fluometuron 0.99%.
Lower nitrosamine formation potential in chloramination studies.
pH 8, dichloramination conditions; HPLC-MS/MS analysis.
Water quality Disinfection byproducts Environmental toxicology

Water Solubility and Dry-Weather Efficacy

Metobromuron has a water solubility of 330 mg/L at 20 °C, which is approximately 4.4-fold higher than linuron (75 mg/L) and 5.7-fold higher than terbutryn (58 mg/L) [1][2]. This solubility difference has direct agronomic consequences: in dry periods, the more soluble metobromuron (330 mg/L) and metribuzin (1200 mg/L) were considered more effective than the less soluble terbutryn or linuron at 58 and 75 mg/L, respectively [1]. However, under wet conditions, the higher solubility of metobromuron carried an increased risk of phytotoxicity to the potato crop [1]. This solubility-efficacy relationship provides a mechanistic basis for formulation selection based on regional rainfall patterns and soil moisture management.

Water Solubility & Efficacy
Cross-study
330 mg/L (metobromuron) vs. 75 mg/L (linuron), 58 mg/L (terbutryn).
Intermediate solubility may influence dry-weather performance in research models.
French potato field observations; pre-emergence context.
Agronomy Herbicide efficacy Soil moisture

Soil Adsorption and Leaching Profile

Soil adsorption studies on representative prairie soils established the following order of increasing adsorption: fenuron < monuron ≤ monolinuron < metobromuron < diuron ≤ linuron ≤ chlorbromuron [1]. Metobromuron (monobrominated) is adsorbed more strongly than monolinuron (monochlorinated) but less than diuron and linuron (both dichlorinated), placing it in a distinct intermediate leaching-risk category. Column elution studies in calcareous soil confirmed this rank order and demonstrated that 'retention was higher for molecules with higher number of halogen, and it was also higher for bromine than chlorine' [2]. Metobromuron's Koc value of 184 mL/g classifies it as a 'transition' pesticide (moderately mobile) according to the Gustafson classification, in contrast to diuron and linuron which are considered less mobile [3].

Soil Adsorption Rank
Class-level
Fenuron
Koc 184 mL/g; brominated retention higher than chlorinated analogs.
Calcareous soil column elution studies; transition mobility classification.
Leaching vs. Aclonifen
Head-to-head
Metobromuron reached 120 cm depth; aclonifen
Higher mobility and faster DT50 (19–44 d) than aclonifen under field lysimeter conditions.
Sandy loam soil; three leaching events (80 mm total).
Hydrolytic Stability
Cross-study
DT50 at 20 °C: 150 d (pH 1), >200 d (pH 9), 83 d (pH 13).
Broad pH stability supports consistent research use in variable soil matrices.
HPLC monitoring; field DT50 approx. 30 days.
Soil science Environmental fate Leaching risk

Leaching Depth vs. Aclonifen

In a direct comparative lysimeter study of sunflower herbicides, metobromuron and aclonifen exhibited starkly contrasting soil mobility profiles. Under three successive leaching events (80 mm total percolation), metobromuron reached a depth of 120 cm by day 17 post-treatment, while aclonifen remained within the top 30 cm profile [1]. Under a constant groundwater table at 60 cm depth, metobromuron reached a maximum depth of 30 cm, whereas aclonifen did not exceed 10 cm [1]. The total metobromuron recovered in leachate water was 0.48% (540 μg), while aclonifen was never detected in water samples [1]. Laboratory degradation half-lives under first-order kinetics were 19–44 days for metobromuron versus 40–49 days for aclonifen, indicating faster soil dissipation for metobromuron [1].

Leaching vs. Aclonifen
Head-to-head
Metobromuron reached 120 cm depth; aclonifen
Higher mobility and faster DT50 (19–44 d) than aclonifen under field lysimeter conditions.
Sandy loam soil; three leaching events (80 mm total).
Hydrolytic Stability
Cross-study
DT50 at 20 °C: 150 d (pH 1), >200 d (pH 9), 83 d (pH 13).
Broad pH stability supports consistent research use in variable soil matrices.
HPLC monitoring; field DT50 approx. 30 days.
Lysimeter study Groundwater risk Sunflower herbicides

Hydrolytic Stability Across pH

Metobromuron exhibits exceptional hydrolytic stability across a wide pH range: DT50 at 20 °C is 150 days at pH 1, >200 days at pH 9, and 83 days at pH 13 [1]. This stability profile is notably broader than many other phenylureas. For comparison, isoproturon has a reported DT50 of 1,560 days at pH 7, but its behavior at extreme pH values is less characterized . Metobromuron is described as 'very stable in neutral, dilute acid and dilute alkaline media' but is hydrolyzed by strong acids and alkalis [1]. This stability translates into predictable soil persistence (DT50 field = approximately 30 days) and reliable performance in formulated products without premature degradation during storage or after application to soils with varying pH [1].

Hydrolytic Stability
Cross-study
DT50 at 20 °C: 150 d (pH 1), >200 d (pH 9), 83 d (pH 13).
Broad pH stability supports consistent research use in variable soil matrices.
HPLC monitoring; field DT50 approx. 30 days.
Hydrolytic stability Formulation science Persistence

Metobromuron Application Scenarios


Potato Pre-Emergence Linuron Replacement

Metobromuron at 2.5–3.0 L/ha (as Praxim or Inigo formulation) is the primary EU-authorized chemical replacement for linuron in potato pre-emergence programs following linuron's withdrawal [1]. UK AHDB trials confirmed that metobromuron provides comparable broadleaf weed control without the developmental toxicity concerns that led to linuron's non-renewal [2]. Agronomic best practice pairs metobromuron with prosulfocarb (4.0 L/ha Defy) or metribuzin (0.25–0.5 kg/ha) in tank mixes to broaden the weed spectrum, with the metobromuron dose adjusted for soil texture: 2.5 L/ha on light soils and 3.0 L/ha on heavier land [3]. Critically, metobromuron imposes no buffer zone restrictions and has no potato varietal restrictions, unlike alternative tank-mix partners [4].

Sunflower Pre-Emergence on Well-Drained Soils

In sunflower cultivation, metobromuron (2–3 L/ha pre-emergence) provides effective control of broad-leaved weeds including chickweed, black bindweed, and fat hen, with a soil DT50 of 19–44 days ensuring adequate residual activity without excessive persistence [5]. The compound's intermediate leaching behavior (Koc 184 mL/g; 'transition' classification) makes it suitable for well-drained soils where groundwater depth exceeds 60 cm, while its faster dissipation compared to aclonifen (DT50 40–49 days) reduces carryover risk to rotational crops [5].

Water-Sensitive Catchments and Low Nitrosamine Risk

For herbicide procurement in watersheds feeding drinking water supplies, metobromuron's NDMA formation potential (0.004% molar conversion during chloramination) is 115-fold lower than diuron (0.46%) and 248-fold lower than fluometuron (0.99%), making it the preferred phenylurea option where nitrosamine disinfection byproduct regulation is stringent [6]. This advantage is particularly relevant in jurisdictions with established NDMA drinking water guidelines (e.g., WHO guideline of 100 ng/L; California notification level of 10 ng/L) where even trace phenylurea contamination could produce quantifiable NDMA upon water treatment [6].

Synergistic Tank-Mix Formulations

Patented synergistic mixtures position metobromuron as a versatile tank-mix partner: combination with terbutryn (US Patent US3957481A) provides synergistic control of windsown weeds in legumes and Solanaceae [7]; mixture with S-metolachlor at weight ratios of 8:1 to 1.5:1, prometryn at 20:1 to 1.9:1, or pendimethalin at 8:1 to 1.7:1 demonstrates flexible ratio-dependent efficacy across different weed spectra [8]. These defined ratio ranges enable formulators to design region-specific products with optimized cost-efficacy profiles, while the patent protection provides market exclusivity for authorized mixtures.

Application
Selection Property
Validation Focus
Potato pre-emergence linuron-replacement studies
EU regulatory status and field-trial context
Reported weed control endpoints in trial programs; varietal compatibility review
Sunflower research on well-drained soils
Intermediate leaching (Koc ~184 mL/g) and dissipation rate
Groundwater vulnerability and rotational crop carryover endpoint review
Water-sensitive catchment and nitrosamine risk research
Low NDMA formation potential (0.004% molar conversion)
Disinfection byproduct formation context under chloramination conditions
Tank-mix compatibility and formulation research
Synergistic mixture ratios with terbutryn, S-metolachlor, prometryn
Ratio-dependent efficacy endpoints and patent-defined mixture scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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